2-Bromo-4-fluorobenzohydrazide
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Overview
Description
2-Bromo-4-fluorobenzohydrazide is an organic compound with the molecular formula C7H6BrFN2O. It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluorobenzohydrazide typically involves the reaction of 2-bromo-4-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-Bromo-4-fluorobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Substitution: Derivatives with different substituents on the benzene ring.
Condensation: Hydrazone derivatives.
Oxidation/Reduction: Corresponding oxidized or reduced forms of the hydrazide
Scientific Research Applications
2-Bromo-4-fluorobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is utilized in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluorobenzohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, contributing to its overall activity .
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 2-Bromo-4-fluorobenzaldehyde
- 2-Bromo-4-fluorobenzonitrile
Comparison: 2-Bromo-4-fluorobenzohydrazide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced properties such as increased stability, higher binding affinity, and improved solubility in various solvents .
Properties
IUPAC Name |
2-bromo-4-fluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUHLJRBJBYPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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